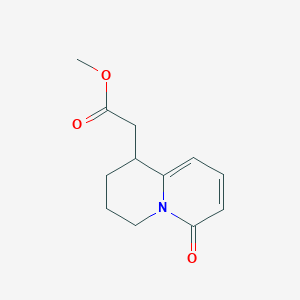
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate is a heterocyclic compound that features a quinolizine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both ester and ketone functional groups within its structure allows for diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted aniline with an α,β-unsaturated ester under acidic conditions to form the quinolizine ring system. The reaction is typically carried out in a solvent such as toluene or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
科学的研究の応用
Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in studies investigating the biological activity of quinolizine derivatives, including their antimicrobial and anticancer properties.
作用機序
The mechanism of action of Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.
類似化合物との比較
Similar Compounds
Quinolizine Derivatives: Compounds such as 1,2,3,4-tetrahydroquinoline and 2-quinolizinone share structural similarities with Methyl (6-oxo-1,3,4,6-tetrahydro-2H-quinolizin-1-yl)acetate.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and are used in similar research applications.
Uniqueness
This compound is unique due to the combination of its ester and ketone functional groups within the quinolizine framework. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in both synthetic and medicinal chemistry.
特性
CAS番号 |
142799-05-1 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
methyl 2-(6-oxo-1,2,3,4-tetrahydroquinolizin-1-yl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)8-9-4-3-7-13-10(9)5-2-6-11(13)14/h2,5-6,9H,3-4,7-8H2,1H3 |
InChIキー |
SGEAXLFUTXGRMV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CCCN2C1=CC=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















